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Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-4-amine

Cat. No.: B1266897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(Methylthio)pyrimidin-4-amine (CAS No. 2183-66-6). Due to the limited

availability of public experimental spectra for this specific molecule, this document presents a

combination of predicted data and expected spectral characteristics based on its chemical

structure. Detailed experimental protocols for acquiring such data are also provided to facilitate

further research and characterization.

Chemical Structure and Properties
Molecular Formula: C₅H₇N₃S Molecular Weight: 141.19 g/mol Structure:

Chemical structure of 2-(Methylthio)pyrimidin-4-amine

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-
(Methylthio)pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data is not readily available in public databases, the expected

chemical shifts for ¹H and ¹³C NMR can be estimated based on the functional groups present in

the molecule.
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Table 1: Expected ¹H NMR Spectral Data

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-SCH₃ 2.4 - 2.6 Singlet 3H

Pyrimidine H-5 6.0 - 6.2 Doublet 1H

Pyrimidine H-6 7.8 - 8.0 Doublet 1H

-NH₂ 5.0 - 7.0 Broad Singlet 2H

Table 2: Expected ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ, ppm)

-SCH₃ 12 - 16

Pyrimidine C-5 105 - 110

Pyrimidine C-6 155 - 160

Pyrimidine C-4 162 - 165

Pyrimidine C-2 168 - 172

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the

various functional groups in the molecule.

Table 3: Expected IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine) 3100 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=N Stretch (Pyrimidine) 1630 - 1680 Strong

C=C Stretch (Pyrimidine) 1400 - 1600 Medium to Strong

N-H Bend (Amine) 1550 - 1650 Strong

C-N Stretch 1200 - 1350 Medium

Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts of 2-(Methylthio)pyrimidin-4-amine
have been calculated.[1]

Table 4: Predicted Mass Spectrometry Data[1]

Adduct Predicted m/z

[M+H]⁺ 142.04335

[M+Na]⁺ 164.02529

[M-H]⁻ 140.02879

[M+NH₄]⁺ 159.06989

[M+K]⁺ 179.99923

[M]⁺ 141.03552

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 2-(Methylthio)pyrimidin-4-
amine.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(Methylthio)pyrimidin-4-amine.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
(Methylthio)pyrimidin-4-amine.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid for

positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20

µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) to achieve a stable ion signal.
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Acquire the mass spectrum over a relevant m/z range.

Data Processing: The instrument software will process the data to generate a mass

spectrum showing the relative abundance of ions at different m/z values.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Methylthio)pyrimidin-4-amine.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(Methylthio)pyrimidin-4-
amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266897#spectroscopic-data-nmr-ir-ms-for-2-
methylthio-pyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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